(5E,9Z)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(5E,9Z)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde can be synthesized through acid-induced rearrangements. The transformation involves the use of acid catalysts to convert melampolide into schkuhriolide, resulting in a mixture of epimers and oplopanolide through sequential rearrangements . The specific reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
While detailed industrial production methods for schkuhriolide are not extensively documented, the synthesis typically involves the extraction of the compound from natural sources, followed by purification processes to isolate the desired product. The use of advanced chromatographic techniques is common in the purification stage to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
(5E,9Z)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups present in schkuhriolide, leading to the formation of new compounds with altered properties.
Substitution: this compound can participate in substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of schkuhriolide include acids for catalyzing rearrangements, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.
Major Products Formed
The major products formed from the reactions of schkuhriolide include epimers and oplopanolide, which are generated through acid-catalyzed rearrangements . These products may exhibit different chemical and biological properties compared to the parent compound.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Medicine: The compound’s biological activities suggest potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: this compound’s chemical properties make it suitable for use in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of schkuhriolide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, such as rearrangements and substitutions, which alter its structure and activity. The molecular targets and pathways involved in these processes are still under investigation, but they likely include enzymes and receptors that play key roles in biological systems.
Comparison with Similar Compounds
(5E,9Z)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde can be compared with other similar compounds, such as germacranolides and elemanolides. These compounds share structural similarities but differ in their chemical and biological properties. For example, germacranolides are biogenetic precursors of elemanolides and can be transformed into elemanolides through Cope rearrangements . This compound’s unique structure and reactivity make it distinct from these related compounds, highlighting its potential for diverse applications.
List of Similar Compounds
- Germacranolides
- Elemanolides
- Melampolides
This compound’s distinct chemical properties and potential applications make it a compound of significant interest in various scientific fields
Properties
CAS No. |
73675-60-2 |
---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(5E,9Z)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde |
InChI |
InChI=1S/C15H18O4/c1-9-4-3-5-11(8-16)7-13-14(12(17)6-9)10(2)15(18)19-13/h5-6,8,12-14,17H,2-4,7H2,1H3/b9-6+,11-5- |
InChI Key |
AIWBJIOCQDWGGI-UUDLHEPBSA-N |
Isomeric SMILES |
C/C/1=C\[C@H]([C@H]2[C@@H](C/C(=C\CC1)/C=O)OC(=O)C2=C)O |
SMILES |
CC1=CC(C2C(CC(=CCC1)C=O)OC(=O)C2=C)O |
Canonical SMILES |
CC1=CC(C2C(CC(=CCC1)C=O)OC(=O)C2=C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Schkuhriolide; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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